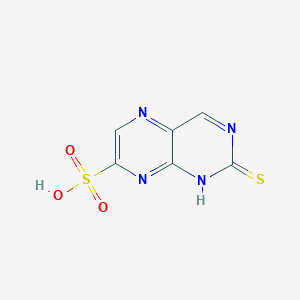
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes. This reaction is typically catalyzed by rhodium complexes under an inert atmosphere, such as argon . The reaction conditions often include heating the mixture at 60°C for an extended period, followed by purification through flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethylidene group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of oxolanone oxides.
Reduction: Formation of 3-(1-Ethylidene)-4-ethenyloxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
Scientific Research Applications
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(1-Chloroethylidene)-2-heptanone: Similar structure but with a heptanone backbone.
(1-Chloroethylidene)amino methanesulfonate: Contains a methanesulfonate group instead of an oxolanone ring.
Uniqueness
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is unique due to its combination of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
Properties
CAS No. |
154953-78-3 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-(1-chloroethylidene)-4-ethenyloxolan-2-one |
InChI |
InChI=1S/C8H9ClO2/c1-3-6-4-11-8(10)7(6)5(2)9/h3,6H,1,4H2,2H3 |
InChI Key |
XGSKBJKWCFEVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(COC1=O)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


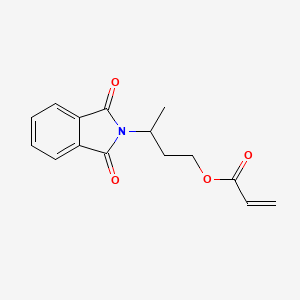
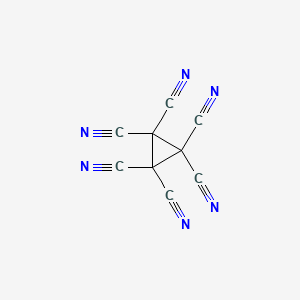
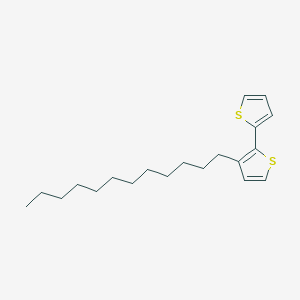
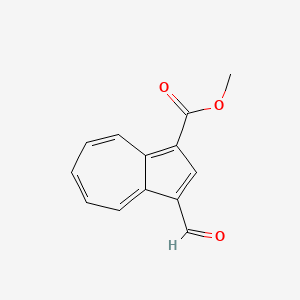

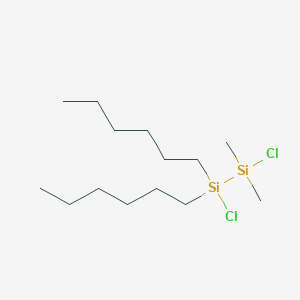


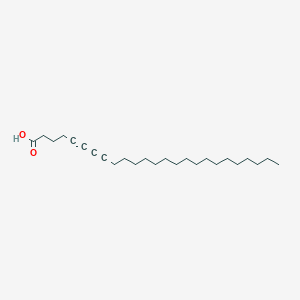
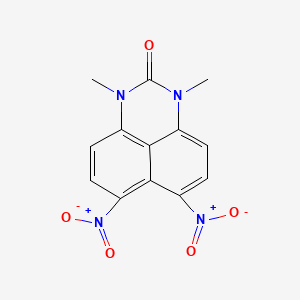
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)
